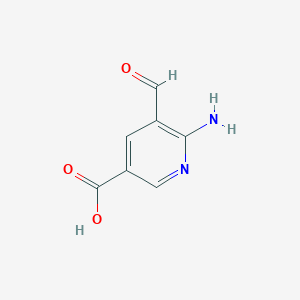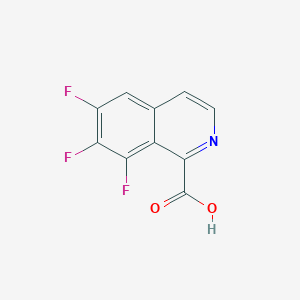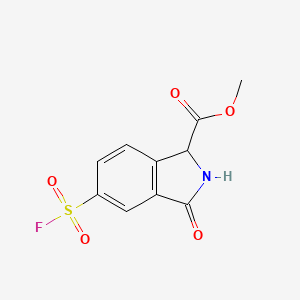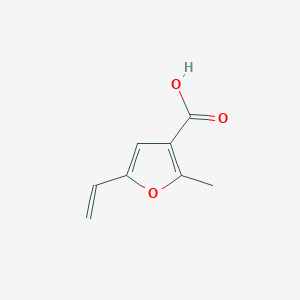![molecular formula C10H15N3S B13269131 2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine](/img/structure/B13269131.png)
2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine is a heterocyclic compound that features both a piperidine and a pyrimidine ring. The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine typically involves the reaction of a piperidine derivative with a pyrimidine derivative. One common method involves the use of 4-(Pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester as a starting material. This compound is reacted with hydrogen chloride in 1,4-dioxane at room temperature to yield this compound hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine, which also contain a piperidine ring, are similar in structure and function.
Pyrimidine derivatives: Compounds like 5-fluorouracil and cytosine, which contain a pyrimidine ring, are also similar.
Uniqueness
2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine is unique due to the presence of both piperidine and pyrimidine rings in its structure.
Properties
Molecular Formula |
C10H15N3S |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
2-(piperidin-4-ylmethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C10H15N3S/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1,4-5,9,11H,2-3,6-8H2 |
InChI Key |
GJVKFUNCKBNQIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CSC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide](/img/structure/B13269050.png)








![2-[Amino(cyclopropyl)methyl]-4-methylphenol](/img/structure/B13269096.png)
![N-[1-(3-chloro-4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13269100.png)
![Tert-butyl[(3,4-dibromophenyl)methyl]amine](/img/structure/B13269106.png)

![3-[(Piperidin-3-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13269125.png)
